molecular formula C10H16O4 B14362269 3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxylic acid CAS No. 92215-62-8

3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxylic acid

Cat. No.: B14362269
CAS No.: 92215-62-8
M. Wt: 200.23 g/mol
InChI Key: PSAXAWLPTHSMPT-UHFFFAOYSA-N
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Description

3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxylic acid is an organic compound with a unique structure characterized by an oxane ring substituted with ethyl, dimethyl, and carboxylic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-ethyl-6,6-dimethyl-2-oxooxane-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with formaldehyde and a suitable catalyst to form the oxane ring. The reaction conditions often include a solvent such as ethanol and a catalyst like p-toluenesulfonic acid, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation can be achieved using amines and coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-ethyl-6,6-dimethyl-2-oxooxane-3-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites of enzymes, altering their activity, and affecting downstream metabolic processes.

Comparison with Similar Compounds

  • 3-Ethyl-6,6-dimethyl-2-oxooxane-3-carboxylic acid ethyl ester
  • 6,6-Dimethyl-3-oxooxane-2-carboxylic acid
  • 3,5-Dimethyl-2-oxooxane-3-carboxylic acid

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the ethyl group and the carboxylic acid functionality provides distinct chemical properties that can be leveraged in various synthetic and research contexts.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for further exploration and utilization.

Properties

CAS No.

92215-62-8

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

3-ethyl-6,6-dimethyl-2-oxooxane-3-carboxylic acid

InChI

InChI=1S/C10H16O4/c1-4-10(7(11)12)6-5-9(2,3)14-8(10)13/h4-6H2,1-3H3,(H,11,12)

InChI Key

PSAXAWLPTHSMPT-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(OC1=O)(C)C)C(=O)O

Origin of Product

United States

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